molecular formula C20H18O3 B1325926 Ethyl 4-oxo-4-(9-phenanthryl)butyrate CAS No. 898752-85-7

Ethyl 4-oxo-4-(9-phenanthryl)butyrate

Cat. No.: B1325926
CAS No.: 898752-85-7
M. Wt: 306.4 g/mol
InChI Key: MIVIQXSWKWKKFL-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(9-phenanthryl)butyrate is an organic compound with the molecular formula C₂₀H₁₈O₃ It is known for its unique structure, which includes a phenanthrene moiety attached to a butyrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-(9-phenanthryl)butyrate typically involves the reaction of phenanthrene-9-carboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(9-phenanthryl)butyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 4-oxo-4-(9-phenanthryl)butyrate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-(9-phenanthryl)butyrate involves its interaction with various molecular targets. The phenanthrene moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound can act as an inhibitor of certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-4-(1-naphthyl)butyrate
  • Ethyl 4-oxo-4-(2-naphthyl)butyrate
  • Ethyl 4-oxo-4-(anthracen-9-yl)butyrate

Uniqueness

Ethyl 4-oxo-4-(9-phenanthryl)butyrate is unique due to the presence of the phenanthrene moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-oxo-4-phenanthren-9-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-2-23-20(22)12-11-19(21)18-13-14-7-3-4-8-15(14)16-9-5-6-10-17(16)18/h3-10,13H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVIQXSWKWKKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645606
Record name Ethyl 4-oxo-4-(phenanthren-9-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-85-7
Record name Ethyl γ-oxo-9-phenanthrenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-4-(phenanthren-9-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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